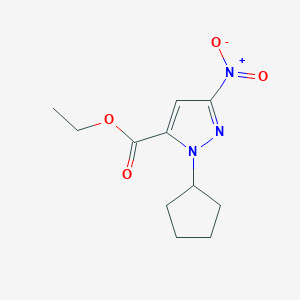

ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-cyclopentyl-5-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-2-18-11(15)9-7-10(14(16)17)12-13(9)8-5-3-4-6-8/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTGIWHYYLRKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2CCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate and sodium nitrite in the presence of acetic acid to yield the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. Major products formed from these reactions include amino derivatives, carboxylic acids, and fused heterocyclic compounds .

Scientific Research Applications

Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among pyrazole derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison of ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate with analogous compounds (Table 1).

Substituent Variations at Position 1

- This substituent is less common compared to aromatic or smaller alkyl groups .

- Benzyl Group (Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) : The benzyl group enhances aromatic interactions and may improve binding affinity in biological targets. The 4-fluorophenyl substituent at position 3 adds electron-withdrawing effects .

Functional Group Variations at Position 3

- Nitro Group (Target Compound) : The nitro group is strongly electron-withdrawing, directing electrophilic substitution reactions and influencing redox properties. It may also contribute to explosive or photolytic instability .

- Hydroxy Group (Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate) : The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents. However, it increases acidity (pKa ~8–10) and susceptibility to oxidation .

Substituent Variations at Position 5

- Ethyl Carboxylate (Target Compound) : The ester group provides a handle for hydrolysis to carboxylic acids, enabling prodrug strategies or further functionalization .

- 4-Nitrophenyl Group (Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate) : The aromatic nitro group enhances π-π stacking interactions but may reduce solubility in aqueous media .

Hybrid Derivatives

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

*Calculated based on molecular formula.

Key Research Findings and Implications

Biological Activity : Pyrazole derivatives with aromatic substituents (e.g., benzyl, nitrophenyl) often exhibit enhanced bioactivity due to improved target binding . The target compound’s cyclopentyl group may limit such interactions but could enhance metabolic stability.

Synthetic Challenges : The discontinued availability of the target compound contrasts with the commercial accessibility of simpler derivatives (e.g., methyl or hydroxy-substituted pyrazoles), suggesting higher synthetic complexity or instability.

Biological Activity

Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique cyclopentyl group and a nitro substituent, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential applications in medicine, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 196.22 g/mol. The compound's structure includes:

- Cyclopentyl group : Enhances steric and electronic properties.

- Nitro group : Implicated in various biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity . In vitro studies demonstrate effectiveness against various bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 μg/mL against pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties . It potentially inhibits pro-inflammatory cytokines, which are crucial in the inflammatory response. Studies suggest that the nitro group may play a significant role in modulating enzyme activity related to inflammation pathways .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management .

The mechanism by which this compound exerts its biological effects involves:

- Reduction of the nitro group : This can lead to the formation of reactive intermediates that interact with cellular components.

- Interaction with enzyme active sites : The compound may modulate enzyme activities by binding to specific sites, thereby altering biochemical pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound | Cyclopentyl group, nitro at position 3 | Antimicrobial, anti-inflammatory |

| Ethyl 1-Phenyl-3-Nitro-1H-Pyrazole-5-Carboxylate | Phenyl group instead of cyclopentyl | Similar antimicrobial activity but different potency |

| Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate | Different position of nitro group | Known for enzyme inhibition |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant antibacterial activity against Escherichia coli and Bacillus subtilis, suggesting potential as a broad-spectrum antimicrobial agent .

- Anti-inflammatory Pathways : Research indicated that the compound could inhibit TNF-alpha production in macrophages stimulated by lipopolysaccharides (LPS), underscoring its role in managing inflammatory diseases .

- Enzyme Inhibition Studies : Investigations into its effects on COX enzymes revealed IC50 values indicating effective inhibition, making it a candidate for further development as an anti-inflammatory drug .

Q & A

Q. What are the established synthetic routes for ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by nitration and cyclopentyl group introduction. Key steps include:

- Nitration : Use nitric acid in sulfuric acid at 0–5°C to introduce the nitro group at position 3 .

- Cyclopentyl Substitution : Alkylation with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Optimize yield (reported 60–75%) by controlling reaction time and stoichiometry of cyclopentylating agents .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (using SHELX or SIR97 ) resolves the nitro group’s position (C3) and cyclopentyl orientation. For example, a study of a related compound (ethyl 1-cyclohexyl-5-phenyl analog) confirmed substituent positions with R-factor < 0.04 .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 1.3–1.6 ppm (cyclopentyl CH₂), δ 4.3–4.5 ppm (ester CH₂), and δ 8.5–8.7 ppm (nitro group proximity shifts) .

- IR : Strong absorption at 1530 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How does the nitro group at position 3 influence reactivity in nucleophilic substitution or reduction reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to C4 and facilitating reductions:

- Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) converts NO₂ to NH₂, yielding ethyl 1-cyclopentyl-3-amino derivatives. Monitor progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .

- Nucleophilic Substitution : React with amines (e.g., morpholine) in DMF at 100°C to replace the nitro group. Use LC-MS to track byproducts (e.g., ester hydrolysis) .

Q. What computational strategies predict the compound’s binding affinity to biological targets like kinase enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with kinase PDB structures (e.g., EGFR, PDB ID: 1M17). The cyclopentyl group’s hydrophobic bulk enhances binding to ATP pockets, while the nitro group forms polar interactions with Lys721. MD simulations (AMBER) assess stability over 100 ns .

- QSAR Models : Train models with pyrazole derivative datasets (IC50 values) to correlate substituent electronegativity (e.g., NO₂ vs. Cl) with inhibitory activity .

Q. How can crystallographic data resolve contradictions in reported biological activity across similar pyrazole derivatives?

- Methodological Answer :

- Comparative Crystallography : Analyze structures of analogs (e.g., ethyl 5-nitro-1H-pyrazole-3-carboxylate vs. ethyl 3-nitro-1-cyclopentyl derivative ). Differences in torsion angles (e.g., cyclopentyl ring puckering) may explain variability in membrane permeability.

- Bioactivity Assays : Pair structural data with in vitro cytotoxicity (MT assay on HeLa cells) and solubility (HPLC logP measurements) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.